2,2,5-Trifluoroindoline
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Overview
Description
2,2,5-Trifluoroindoline is a fluorinated indole derivative with the chemical formula C₈H₆F₃N and a molecular weight of 173.13 g/mol . This compound is part of a broader class of fluorinated indoles, which are known for their significant biological and pharmacological activities . The presence of fluorine atoms in the indole structure enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trifluoroindoline typically involves the trifluoromethylation of indoles. One efficient method is the metal-free oxidative trifluoromethylation using CF₃SO₂Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring. The reaction conditions include the use of tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 140°C for 18 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale trifluoromethylation reactions using similar reagents and conditions as described above. The scalability of these reactions is facilitated by the availability of reagents like CF₃SO₂Na, which are cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trifluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroindole derivatives.
Reduction: Reduction reactions can modify the indole ring, potentially leading to the formation of different fluorinated indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2,2,5-Trifluoroindoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,5-Trifluoroindoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, fluorinated indoles have been shown to inhibit enzymes involved in viral replication and cancer cell proliferation .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Another fluorinated compound with applications in organic synthesis and pharmaceuticals.
5-Fluoroindoline-2,3-dione: A fluorinated indole derivative used in the synthesis of various bioactive molecules.
Uniqueness: 2,2,5-Trifluoroindoline is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H6F3N |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
2,2,5-trifluoro-1,3-dihydroindole |
InChI |
InChI=1S/C8H6F3N/c9-6-1-2-7-5(3-6)4-8(10,11)12-7/h1-3,12H,4H2 |
InChI Key |
ZULAIBFNHAWBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1(F)F |
Origin of Product |
United States |
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